molecular formula C13H7ClN2O3S B6531315 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 78095-81-5

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No. B6531315
CAS RN: 78095-81-5
M. Wt: 306.72 g/mol
InChI Key: FTCUQQFDUBABCH-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (COTC) is an organic compound with a wide range of applications in the field of scientific research. COTC has been studied for its ability to act as an inhibitor of several enzymes, and this has led to its use in a variety of biochemical and physiological experiments. COTC has been found to be a useful tool for studying enzyme kinetics, protein-protein interactions, and other biological processes. In addition, COTC has been used to study the effects of various drugs on the body, as well as to identify potential new drug targets.

Scientific Research Applications

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been used in a variety of scientific research applications, including enzyme kinetics, protein-protein interactions, and other biological processes. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to be a useful tool for studying the effects of various drugs on the body, as well as to identify potential new drug targets. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been used to study the effects of various hormones on the body, as well as to identify potential new therapeutic targets. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been used in a variety of laboratory experiments, including cell culture, enzyme assays, and protein-protein interaction studies.

Mechanism of Action

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide acts as an inhibitor of several enzymes, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). COX-1 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide binds to the active site of these enzymes, preventing them from catalyzing the production of prostaglandins. This inhibition of prostaglandin production can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to inhibiting the production of prostaglandins, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been found to have an inhibitory effect on the production of nitric oxide, which is a molecule involved in a variety of physiological processes, including cell signaling and inflammation. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have a protective effect against oxidative stress, which is a process that can lead to cell damage and death.

Advantages and Limitations for Lab Experiments

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is easy to synthesize and isolate, and it is relatively stable in a variety of laboratory conditions. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to be an effective inhibitor of several enzymes, which makes it useful for studying enzyme kinetics and other biological processes. However, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide also has several limitations. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a relatively weak inhibitor of enzymes, which can limit its effectiveness in some experiments. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in scientific research. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be used to study the effects of various drugs on the body, as well as to identify potential new drug targets. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be used to study the effects of various hormones on the body, as well as to identify potential new therapeutic targets. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could also be used to study the effects of oxidative stress on the body, as well as to identify potential new treatments for oxidative stress-related diseases. Finally, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be used to study the effects of various environmental toxins on the body, as well as to identify potential new treatments for environmental diseases.

Synthesis Methods

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is synthesized through a multistep reaction, beginning with the reaction of 3-chloro-2-methyl-4-nitrobenzoic acid with thiourea in the presence of a base such as potassium hydroxide. This reaction yields the product 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. This product can then be further purified and isolated through a variety of chromatographic techniques such as thin layer chromatography, column chromatography, and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3S/c14-8-1-2-10-7(5-8)6-9(12(18)19-10)11(17)16-13-15-3-4-20-13/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCUQQFDUBABCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

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